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molecular formula C15H11BrFN B7978927 6-Bromo-1-(4-fluorobenzyl)indole

6-Bromo-1-(4-fluorobenzyl)indole

Cat. No. B7978927
M. Wt: 304.16 g/mol
InChI Key: GDBJVASZMJIPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380249B1

Procedure details

A solution of 6-bromoindole (J. Org. Chem. 1986, 51, 5106) (3.00 g, 15.3 mmol) in DMF (65 mL) was treated with NaH (734 mg of a 60% suspension in mineral oil, 18.4 mmol). After 30 min, 4-fluorobenzyl bromide (1.90 mL, 15.3 mmol) was added. When starting material was consumed, the reaction mixture was poured into 1N HCl and extracted with EtOAc (3×), the combined organic layers were dried (MgSO4) and concentrated. Chromatography of the residue (4:1/hexanes:EtOAc) provided the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH2:18][C:17]2[CH:20]=[CH:21][C:14]([F:13])=[CH:15][CH:16]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue (4:1/hexanes:EtOAc) provided the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C2C=CN(C2=C1)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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